

Synthesis of Ethyl 4,6-dihydroxynicotinate: An Application Note and Experimental Protocol

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Compound of Interest		
Compound Name:	Ethyl 4,6-dihydroxynicotinate	
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This document provides a detailed experimental protocol for the synthesis of **Ethyl 4,6-dihydroxynicotinate**, a valuable intermediate in the preparation of various biologically active compounds. The described method is a one-pot reaction followed by a straightforward workup procedure.

Introduction

Ethyl 4,6-dihydroxynicotinate is a key building block in medicinal chemistry and organic synthesis. It serves as a precursor for the synthesis of a range of heterocyclic compounds, including pyridazinopyrimidinone and pyridopyrimidinone derivatives, which have been investigated as PDE5 inhibitors. Additionally, it is utilized in the creation of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase[1]. The presence of hydroxyl and ester functional groups allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs.

Reaction Scheme

The synthesis proceeds via the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by cyclization with ammonia.

Reactants:

Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxoglutarate)



- Triethyl orthoformate
- Acetic anhydride
- Ammonia

Product:

• Ethyl 4,6-dihydroxynicotinate

Experimental Protocol

Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles (mol)
Diethyl 1,3- acetonedicarboxylate	202.21	101	0.5
Triethyl orthoformate	148.20	81.4	0.55
Acetic anhydride	102.09	102	1.0
30% Ammonia solution	17.03 (as NH3)	80 mL	-
Dichloromethane	84.93	1 L	-
Concentrated Hydrochloric acid	36.46	As needed	-
Water	18.02	As needed	-

Procedure

- Reaction Setup: In a suitable reaction vessel, combine diethyl 1,3-acetonedicarboxylate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol)[1].
- Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours with stirring[1].



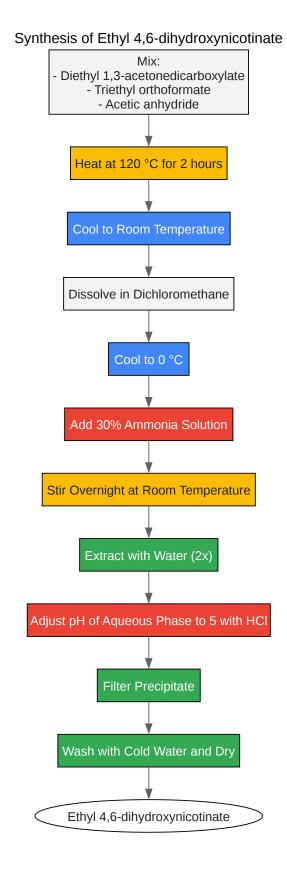
- Cooling and Dissolution: After 2 hours, cool the mixture to room temperature. Dissolve the resulting residue in 1 L of dichloromethane[1].
- Ammonia Addition: Cool the dichloromethane solution to 0 °C in an ice bath. Slowly add 80 mL of 30% ammonia solution to the cooled mixture[1].
- Overnight Reaction: Gradually warm the reaction mixture to room temperature and continue stirring overnight[1].
- Extraction: Transfer the mixture to a separatory funnel and perform two extractions with water. Combine the aqueous phases[1].
- Precipitation: Adjust the pH of the combined aqueous phase to 5 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution[1].
- Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold water and dry it to obtain **Ethyl 4,6-dihydroxynicotinate**[1].

Characterization Data

Parameter	Result
Yield	60.0 g (60%)
Appearance	White solid
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[1]
Mass Spec (ESI)	m/z: 184.1 [M + H] ⁺ [1]
Melting Point	214 °C (decomposes)[2][3]

Experimental Workflow Diagram





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Caption: Experimental workflow for the synthesis of **Ethyl 4,6-dihydroxynicotinate**.



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References

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